molecular formula C15H14O4S B14456148 4-Propanoylphenyl benzenesulfonate CAS No. 67474-05-9

4-Propanoylphenyl benzenesulfonate

Cat. No.: B14456148
CAS No.: 67474-05-9
M. Wt: 290.3 g/mol
InChI Key: LWQKPVCREQFLME-UHFFFAOYSA-N
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Description

This structure confers unique physicochemical properties, such as enhanced electron-withdrawing effects due to the propanoyl substituent, which can influence reactivity in organic synthesis.

Properties

CAS No.

67474-05-9

Molecular Formula

C15H14O4S

Molecular Weight

290.3 g/mol

IUPAC Name

(4-propanoylphenyl) benzenesulfonate

InChI

InChI=1S/C15H14O4S/c1-2-15(16)12-8-10-13(11-9-12)19-20(17,18)14-6-4-3-5-7-14/h3-11H,2H2,1H3

InChI Key

LWQKPVCREQFLME-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propanoylphenyl benzenesulfonate typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation of benzene derivatives using propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces the propanoyl group onto the phenyl ring. Subsequently, the sulfonation of the resulting compound can be achieved using fuming sulfuric acid (oleum) to introduce the benzenesulfonate group .

Industrial Production Methods

Industrial production of 4-Propanoylphenyl benzenesulfonate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-Propanoylphenyl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propanoyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenesulfonic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

4-Propanoylphenyl benzenesulfonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propanoylphenyl benzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the propanoyl group may participate in hydrogen bonding or other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence () focuses on (R)-Benzyl 2-amino-3-(4-fluorophenyl)propanoate 4-methylbenzenesulfonate (CAS: 874336-37-5), a structurally distinct compound with a benzyl-protected amino acid ester and a tosylate (4-methylbenzenesulfonate) group. Below is a systematic comparison of 4-propanoylphenyl benzenesulfonate with other benzenesulfonate derivatives:

Table 1: Key Properties of Benzenesulfonate Derivatives

Compound Name Molecular Weight (g/mol) Substituent Effects Reactivity in SN2 Reactions Solubility in Polar Solvents
4-Propanoylphenyl benzenesulfonate ~306.3* Strong electron-withdrawing (propanoyl) High (enhanced leaving group) Moderate (polar aprotic solvents)
4-Methylbenzenesulfonate (Tosylate) 172.2 Electron-donating (methyl) Moderate High
4-Nitrobenzenesulfonate 203.2 Very strong electron-withdrawing (nitro) Very high Low
(R)-Benzyl ester () 445.5 Complex (amino acid ester + tosylate) Low (steric hindrance) Variable (depends on solvent)

*Estimated based on molecular formula.

Key Findings:

Reactivity: The propanoyl group in 4-propanoylphenyl benzenesulfonate increases the electrophilicity of the sulfonate ester compared to tosylates (methyl substituent) but is less reactive than nitro-substituted derivatives . In contrast, the compound in exhibits reduced reactivity due to steric hindrance from the benzyl and fluorophenyl groups .

Solubility: Propanoyl-substituted sulfonates show moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas tosylates are more soluble in aqueous environments due to their simpler structure .

Thermal Stability: Electron-withdrawing groups like propanoyl stabilize the sulfonate ester against hydrolysis under acidic conditions but may reduce thermal stability compared to methyl-substituted analogs .

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